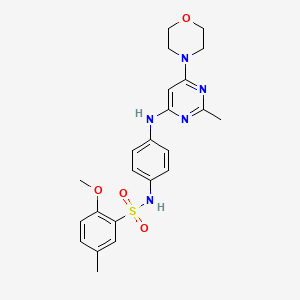
2-methoxy-5-methyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHOXY-5-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmaceuticals due to its antibacterial properties. The structure of this compound includes a methoxy group, a methyl group, and a morpholine ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-METHOXY-5-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Incorporation of the morpholine ring: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by the morpholine ring.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
2-METHOXY-5-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its sulfonamide group makes it a candidate for studying antibacterial properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-METHOXY-5-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication. The morpholine ring may also interact with various biological targets, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other sulfonamides and morpholine-containing molecules. For example:
Sulfamethoxazole: A well-known antibacterial sulfonamide.
Morpholine derivatives: Compounds like morpholine-4-carboxamide, which have applications in pharmaceuticals and agrochemicals.
What sets 2-METHOXY-5-METHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H27N5O4S |
|---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
2-methoxy-5-methyl-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H27N5O4S/c1-16-4-9-20(31-3)21(14-16)33(29,30)27-19-7-5-18(6-8-19)26-22-15-23(25-17(2)24-22)28-10-12-32-13-11-28/h4-9,14-15,27H,10-13H2,1-3H3,(H,24,25,26) |
InChI-Schlüssel |
VCKRLRHMFWYZRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B14982352.png)
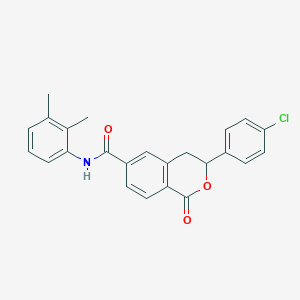
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14982361.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14982367.png)
![4-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B14982369.png)
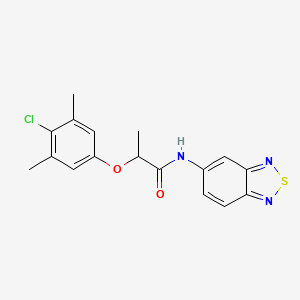
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide](/img/structure/B14982384.png)
![N-(4-carbamoylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982395.png)
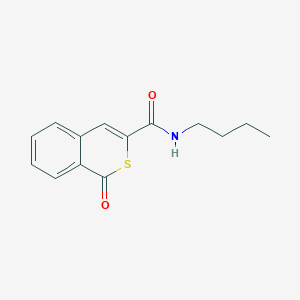
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B14982430.png)
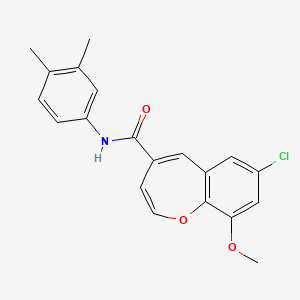
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B14982442.png)
![(4-Fluorophenyl)(4-{2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B14982446.png)
![N-(4-Acetamidophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B14982451.png)
